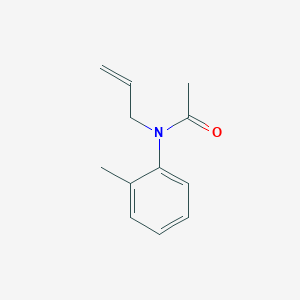

N-Allyl-N-(2-methylphenyl)acetamide

Description

Overview of Amide Functionality in Organic Chemistry

The amide functional group, consisting of a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and biological chemistry. This linkage is fundamental to the structure of proteins and peptides, where it is known as the peptide bond. The resonance stabilization of the amide bond, resulting from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, imparts significant planarity and rigidity to the structure. This electronic feature also influences the reactivity of the amide, rendering the carbonyl carbon less electrophilic than that of ketones or aldehydes. Amides can be synthesized through various methods, with the most common being the reaction of a carboxylic acid derivative with an amine. They are precursors to a variety of other functional groups and are known for their relative stability and resistance to hydrolysis, except under harsh acidic or basic conditions.

Contextualization of N-Allyl and N-Aryl Substituents in Chemical Research

The specific substituents attached to the nitrogen atom of an amide profoundly influence its chemical and physical properties. The introduction of an N-allyl group (–CH₂–CH=CH₂) introduces a site of unsaturation that can participate in a variety of chemical transformations. The allyl group's double bond can undergo addition reactions, and the allylic position is susceptible to radical reactions and rearrangements. In a 2021 study, N-acyloxyamides containing an allyl group were used in ruthenium(II)-catalyzed reactions to synthesize N-allyl-N-(thio)amides through a nih.gov-sigmatropic rearrangement of an intermediate sulfimide. nih.gov This highlights the unique reactivity imparted by the allyl substituent.

The N-aryl substituent , in this case, a 2-methylphenyl (or o-tolyl) group, introduces an aromatic ring into the molecule. Aryl groups can influence the electronic properties of the amide through inductive and resonance effects. The presence of a methyl group at the ortho position can also introduce steric hindrance, which may affect the molecule's conformation and reactivity. For instance, in the crystal structure of the related compound N-(2-Methylphenyl)acetamide, the acetamide (B32628) unit is slightly twisted with respect to the 2-methylphenyl substituent.

Scope and Research Trajectories for N-Allyl-N-(2-methylphenyl)acetamide

While specific research dedicated exclusively to this compound is not extensively documented in the surveyed literature, its structural motifs suggest potential areas of investigation. The combination of the reactive allyl group and the sterically influential 2-methylphenyl group makes it an interesting target for synthetic and mechanistic studies.

Research could explore its utility in transition-metal-catalyzed cross-coupling reactions, leveraging the reactivity of the allyl group. Furthermore, the molecule could serve as a precursor for the synthesis of more complex heterocyclic structures through intramolecular cyclization reactions. The biological activity of such a compound would also be of interest, given that N-substituted acetamides are known to exhibit a range of pharmacological properties.

Below is a table summarizing key information for related compounds, which can provide a comparative basis for understanding this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| N-(2-Methylphenyl)acetamide | 120-66-1 | C₉H₁₁NO | 149.19 | Also known as o-Acetotoluidide. matrix-fine-chemicals.com |

| N-(2-Methylphenyl)(N- | C₉H₁₁NO | 150.20 | Deuterated isotopologue of N-(2-Methylphenyl)acetamide. nih.gov | |

| 2-((4-allyl-5-phenyl-4h-1,2,4-triazol-3-yl)thio)-n-(2-methylphenyl)acetamide | 328020-68-4 | C₂₀H₂₀N₄OS | 380.47 | A complex derivative available for research purposes. sigmaaldrich.com |

| N-Allyl-2-(2-iodophenyl)acetamide | 1053661-34-9 | C₁₁H₁₂INO | 313.12 | An N-allyl acetamide with a different aryl substituent. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-(2-methylphenyl)-N-prop-2-enylacetamide |

InChI |

InChI=1S/C12H15NO/c1-4-9-13(11(3)14)12-8-6-5-7-10(12)2/h4-8H,1,9H2,2-3H3 |

InChI Key |

CCCXFTVNVKJVIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(CC=C)C(=O)C |

Origin of Product |

United States |

Reactivity and Transformation Pathways of N Allyl N 2 Methylphenyl Acetamide

Reactions Involving the Allyl Moiety

The carbon-carbon double bond of the allyl group is a key site of reactivity, susceptible to a range of addition and cyclization reactions.

While specific studies on the radical cyclization of N-Allyl-N-(2-methylphenyl)acetamide are not extensively documented, the reactivity can be inferred from related systems. The radical cyclization of N-allyl amides is a powerful method for the construction of nitrogen-containing heterocycles. For instance, the cyclization of N-protected 2-substituted 3-aza-5-hexenyl radicals, which are structurally similar to the radical that would be formed from this compound, has been studied. nih.gov These reactions typically proceed via a 5-exo-trig cyclization to form substituted pyrrolidines. The stereoselectivity of these cyclizations can be high, with a preference for the formation of cis products, which can be rationalized by transition state models where chair-axial conformations are energetically favored. nih.gov

Furthermore, amidyl radicals generated from N-alkenyl amides can undergo cyclization. Photoredox catalysis can be employed to generate amidyl radicals from N-aryl amides, which then undergo a 5-exo cyclization as part of a cascade reaction. rsc.org Manganese(III)-mediated radical cascade cyclizations have also been demonstrated for the synthesis of N-unprotected 2-aryl-3-cyanoindoles from o-alkenyl aromatic isocyanides, highlighting the utility of radical cyclizations in synthesizing complex heterocyclic systems. researchgate.net These examples suggest that this compound would be a suitable substrate for similar radical-mediated cyclizations to generate substituted pyrrolidinone derivatives.

Olefin metathesis, particularly ring-closing metathesis (RCM), is a versatile tool in organic synthesis for the formation of cyclic compounds. acs.orgrsc.org While specific examples involving this compound are not prevalent in the literature, the RCM of related N,N-diallyl compounds is well-established for the synthesis of nitrogen heterocycles. For instance, the RCM of unprotected diallyl-substituted α-aminonitriles has been used as a key step in the synthesis of substituted pyridines. acs.org Similarly, N-allyl-N-benzylanilines have been subjected to a one-pot RCM/oxidation/1,3-dipolar cycloaddition cascade to prepare isoindolo[2,1-a]quinoline derivatives. acs.org

These transformations are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their functional group tolerance. acs.org Given this, this compound, in the presence of another olefinic partner (for cross-metathesis) or if appropriately functionalized with a second double bond, could undergo olefin metathesis to generate more complex acyclic or cyclic structures.

The double bond of the allyl group in this compound is susceptible to oxidative cleavage. Ozonolysis is a classic method for cleaving carbon-carbon double bonds to produce carbonyl compounds such as aldehydes, ketones, or carboxylic acids, depending on the workup conditions. wikipedia.org The ozonolysis of alkenes in the presence of a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, typically yields aldehydes or ketones.

A relevant example is the reductive ozonolysis of a functionalized N-allyl-amide, which resulted in the formation of the corresponding alcohol. rsc.org This indicates that the amide functionality is stable under these conditions. Therefore, the ozonolysis of this compound followed by a reductive workup would be expected to yield N-(2-formylmethyl)-N-(2-methylphenyl)acetamide. This transformation provides a route to introduce a reactive aldehyde functionality into the molecule, which can be used for further synthetic elaborations. A study on the ozonolysis of alkenes containing amines has shown that in situ protonation of the amine can prevent side reactions. nih.gov

The electron-rich double bond of the allyl group can undergo both electrophilic and radical additions. In electrophilic additions, an electrophile adds to the double bond, forming a carbocation intermediate which is then attacked by a nucleophile. Common electrophiles include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Radical additions to the allyl group are also possible and often proceed with anti-Markovnikov regioselectivity. For example, the addition of HBr in the presence of peroxides occurs via a radical mechanism. Thiyl radicals (RS•) and selenyl radicals (RSe•) are also known to add to alkenes. nih.gov An example of a radical addition to N-aryl amides is the aminodifluoroallylation of alkenes, which proceeds via a cascade of amidyl radical formation, 5-exo cyclization, and subsequent coupling. rsc.org This highlights the potential for this compound to participate in radical-based functionalization of the allyl group.

Reactions at the Amide Nitrogen

The amide nitrogen in this compound, while less nucleophilic than an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group, can still participate in reactions such as N-alkylation and N-acylation under appropriate conditions.

The N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. mdpi.com Sodium hydride is a commonly used base for this purpose, followed by the addition of an alkyl halide. acs.org Alternatively, phase-transfer catalysis under microwave irradiation provides a rapid and solvent-free method for the N-alkylation of N-substituted amides. mdpi.com More advanced catalytic methods, such as the use of ruthenium complexes, allow for the N-alkylation of amides with alcohols via a "borrowing hydrogen" strategy. nih.gov The synthesis of N-Methyl-N-(2-methylphenyl)acetamide has been reported, demonstrating the feasibility of N-alkylation on a closely related scaffold. nih.gov

N-acylation of this compound would lead to the formation of an N,N-diacyl- or N-acyl-N-allylamine derivative. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to facilitate the reaction. Reagents like N-acylimidazoles and N-acylbenzotriazoles are also effective for N-acylation under mild conditions. researchgate.net These reactions would further functionalize the amide nitrogen, opening up avenues for the synthesis of more complex structures.

Rearrangement Pathways

The allyl group in this compound is susceptible to sigmatropic rearrangements, most notably the aza-Claisen rearrangement. This class of reactions involves the concerted reorganization of electrons, leading to the formation of a new carbon-carbon bond.

The aza-Claisen rearrangement , a nitrogen-containing analog of the Claisen rearrangement, is a thermally or Lewis acid-catalyzed process that can convert N-allyl enamines or related structures into γ,δ-unsaturated amides. organic-chemistry.orgnih.gov In the case of this compound, a nih.govnih.gov-sigmatropic rearrangement would be expected to occur, where the allyl group migrates from the nitrogen atom to the ortho-position of the phenyl ring. This reaction typically proceeds through a highly ordered, chair-like transition state. chemscene.com The presence of the methyl group at the ortho-position could potentially influence the regioselectivity and stereoselectivity of this rearrangement.

Another potential rearrangement is the Overman rearrangement , which involves the nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates to the corresponding trichloroacetamides. princeton.edu While not a direct reaction of this compound itself, the principles of this rearrangement are relevant to the transformation of similar N-allyl systems.

The efficiency and outcome of these rearrangements can be influenced by various factors, including temperature, the use of Lewis acid catalysts, and the solvent system. princeton.edu

Reactivity of the 2-Methylphenyl Substituent

The 2-methylphenyl group in this compound offers several avenues for chemical modification, including reactions on the aromatic ring and at the benzylic position of the methyl group.

Aromatic Substitution Reactions

The phenyl ring is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The N-acetyl and methyl groups are ortho, para-directing activators, which would be expected to direct incoming electrophiles to the positions ortho and para to these substituents. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.comsigmaaldrich.comnih.gov

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Substitution at positions ortho and para to the N-acetyl and methyl groups. |

| Bromination | Br₂, FeBr₃ | Substitution at positions ortho and para to the N-acetyl and methyl groups. |

| Sulfonation | SO₃, H₂SO₄ | Substitution at positions ortho and para to the N-acetyl and methyl groups. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at positions ortho and para to the N-acetyl and methyl groups. |

Functional Group Interconversions on the Phenyl Ring

Functional groups introduced onto the phenyl ring via aromatic substitution can be further transformed. For instance, a nitro group introduced via nitration can be reduced to an amino group. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). orgsyn.org This transformation is a valuable tool for introducing nitrogen-containing functionalities and for the synthesis of more complex molecules.

Reactions at the Benzylic Position of the Methyl Group

The methyl group attached to the phenyl ring is at a benzylic position , which makes it particularly reactive towards free radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively brominate the benzylic carbon. This benzylic bromide can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

Transition Metal-Mediated Transformations

The allyl and aryl functionalities of this compound make it a suitable substrate for a range of transition metal-catalyzed reactions, particularly those involving palladium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl halide or triflate derivatives of this compound could participate in several such reactions.

The general mechanism for many of these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. The allyl group within the molecule could potentially undergo intramolecular Heck-type reactions, leading to the formation of cyclic structures.

Suzuki Coupling: This reaction couples an organoboron compound with an aryl or vinyl halide.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for an aryl or vinyl halide.

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophilic partner.

The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

| Coupling Reaction | Organometallic Reagent | Resulting Bond |

| Suzuki | Organoboron (e.g., boronic acid) | C-C |

| Stille | Organotin | C-C |

| Heck | Alkene | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Kumada | Grignard (Organomagnesium) | C-C |

C-H Functionalization Strategies (e.g., Carbene Insertion)

The functionalization of otherwise inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds is a powerful tool in modern organic synthesis. For a molecule like this compound, several C-H bonds present potential sites for such transformations, including those on the terminal end of the allyl group, the tolyl methyl group, and the aromatic ring. While classic carbene insertion reactions using diazo compounds are a well-established method for C-H functionalization, contemporary approaches often utilize transition metal catalysis to achieve high levels of selectivity and efficiency. nih.gov

Recent studies on related N-allyl ynamides have demonstrated the potential for gold-catalyzed C-H insertion-cyclization cascades. researchgate.netbirmingham.ac.uk These reactions showcase a sophisticated strategy for increasing molecular complexity from relatively simple starting materials. In these processes, a gold carbene intermediate is proposed to engage in an intramolecular C-H insertion, leading to the formation of intricate fused nitrogen-heterocycle scaffolds. researchgate.net This type of transformation highlights the potential for the allyl group in this compound to participate in similar C-H functionalization pathways.

A hypothetical C-H functionalization of this compound could be envisioned to proceed via an intramolecular pathway, where a transient metal carbene, generated from a suitable precursor, inserts into one of the proximal C-H bonds. The regioselectivity of such a reaction would be influenced by the catalyst, the directing effects of the amide group, and the relative reactivity of the different C-H bonds within the molecule.

Table 1: Representative Gold-Catalyzed C-H Insertion-Cyclization of N-Allyl Ynamides researchgate.net

| Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| N-Allyl-N-(prop-1-yn-1-yl)tosylamide | PicAuCl₂ | 1,2-Dichloroethane | 80 | Fused N-heterocycle | 75 |

| N-Cinnamyl-N-(prop-1-yn-1-yl)tosylamide | PicAuCl₂ | 1,2-Dichloroethane | 80 | Polycyclic N-heterocycle | 68 |

This table presents data for analogous compounds to illustrate the potential for C-H functionalization, as direct data for this compound is not available in the cited literature.

Domino and Tandem Reaction Sequences

Domino and tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer an elegant and efficient approach to the synthesis of complex molecules. lnu.edu.cniupac.org The structure of this compound is well-suited for such reaction cascades, with the allyl and acetamide (B32628) moieties capable of participating in a variety of transformations.

Research on related N-allyl amides and sulfonamides has revealed several powerful domino and tandem sequences. For instance, palladium-catalyzed tandem aza-Claisen rearrangement and carbocyclization of N-allyl ynamides have been developed to synthesize cyclopentenimines. nih.gov This transformation involves a palladium-catalyzed rearrangement of the N-allyl group, followed by an intramolecular cyclization.

Furthermore, palladium-catalyzed intramolecular allylic amidation has been demonstrated for N-allyl-N-aryl sulfonamides, leading to the formation of functionalized N-allyl-N-aryl sulfonamides. nih.gov Such a reaction applied to this compound could potentially lead to the formation of new heterocyclic ring systems through the activation of the allyl group and subsequent intramolecular reaction with the amide nitrogen or the aryl ring.

Another relevant example is the domino Heck/carboxyphenylation reaction of N-allyl benzamides with phenyl formate. researchgate.net This type of reaction showcases how the allyl group can be difunctionalized in a single pot, leading to a significant increase in molecular complexity. These examples underscore the potential of this compound to serve as a versatile building block in the construction of complex nitrogen-containing molecules through carefully designed domino and tandem reaction sequences.

Table 2: Examples of Domino and Tandem Reactions with N-Allyl Amide Derivatives

| Substrate Type | Reaction | Catalyst | Conditions | Product Type | Reference |

| N-Allyl Ynamide | Aza-Claisen/Carbocyclization | Pd(PPh₃)₄ | Toluene, 70 °C | Cyclopentenimine | nih.gov |

| N-Allyl-N-aryl Sulfonamide | Intramolecular Allylic Amidation | Palladium Catalyst | Decarboxylative Aromatization | Functionalized N-Allyl-N-aryl Sulfonamide | nih.gov |

| N-Allyl Benzamide | Domino Heck/Carboxyphenylation | Palladium Catalyst | with Phenyl Formate | Difunctionalized Amide | researchgate.net |

This table provides data from analogous compound classes to illustrate the potential for domino and tandem reactions, as direct data for this compound is not available in the cited literature.

Advanced Structural Characterization and Conformational Analysis

Solid-State Structural Elucidation

The arrangement of molecules in the crystalline state provides fundamental insights into the non-covalent interactions that govern their packing and, by extension, their macroscopic properties. While a specific crystal structure for N-Allyl-N-(2-methylphenyl)acetamide is not publicly available, a comprehensive understanding can be gleaned from the detailed crystallographic studies of its analogs.

X-ray Crystallography for this compound and its Analogs

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.net For analogs of this compound, this technique has revealed key structural features.

For instance, the crystal structure of N-Methyl-N-(2-methylphenyl)acetamide, a closely related analog, has been determined. nih.gov In this molecule, the nitrogen atom and the methyl group attached to it are nearly coplanar with the 2-methylphenyl ring. nih.gov This planarity suggests a degree of electronic delocalization between the nitrogen lone pair and the aromatic system.

A summary of crystallographic data for selected analogs is presented in Table 1.

Table 1: Crystallographic Data for Analogs of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| N-Methyl-N-(2-methylphenyl)acetamide nih.gov | C₁₀H₁₃NO | Monoclinic | P2₁/c | 11.288 | 6.900 | 12.234 | 94.88 |

Analysis of Crystal Packing and Lattice Dynamics

The manner in which molecules are arranged in a crystal lattice is crucial for the stability of the solid state. In the crystal structure of N-Methyl-N-(2-methylphenyl)acetamide, molecules are observed to stack along the b-axis. nih.gov This stacking is a common packing motif in aromatic compounds, driven by a combination of van der Waals forces and other specific interactions.

Lattice dynamics, which describes the collective vibrations of atoms in a crystal, are influenced by the strength and nature of these intermolecular forces. The presence of strong hydrogen bonds, as seen in some analogs, would lead to a more rigid lattice with higher frequency vibrational modes compared to a lattice held together primarily by weaker van der Waals forces.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

A detailed analysis of intermolecular interactions is essential for a complete understanding of the solid-state structure.

Hydrogen Bonding: In primary and secondary amide analogs, N-H···O hydrogen bonds are a dominant feature, often forming chains or networks that stabilize the crystal structure. For tertiary amides like this compound, conventional hydrogen bonding is absent. However, weaker C-H···O interactions, where a carbon-bound hydrogen atom acts as a donor to the carbonyl oxygen, play a significant role in the crystal packing. nih.gov In the crystal of N-Methyl-N-(2-methylphenyl)acetamide, these C-H···O bonds create a three-dimensional network. nih.gov

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions. In N-Methyl-N-(2-methylphenyl)acetamide, weak π-π interactions are observed with a face-to-face stacking distance of 5.991 Å. nih.gov The presence and geometry of such interactions are highly dependent on the substituents on the phenyl ring.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analog

| Contact Type | Contribution (%) |

|---|---|

| H···H | 53.8 |

| H···C/C···H | 21.7 |

| H···N/N···H | 13.6 |

| H···O/O···H | 10.8 |

Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov

Solution-State Conformational Studies

In solution, molecules are not confined to a single, rigid conformation but can exist as an ensemble of interconverting isomers. Spectroscopic techniques, particularly dynamic NMR, are invaluable for probing this conformational flexibility.

Dynamic Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Isomerism

The rotation around the amide C-N bond is restricted due to the partial double bond character arising from resonance. This restricted rotation can lead to the existence of distinct cis and trans conformers (also referred to as rotamers), which can be observed by NMR spectroscopy if their rate of interconversion is slow on the NMR timescale.

For tertiary amides, the energy barrier to this rotation is typically high enough to allow for the observation of separate signals for the two rotamers at or below room temperature. Studies on related N,N-disubstituted acetamides have demonstrated the utility of dynamic NMR in characterizing these conformational isomers. For example, the ¹H and ¹³C NMR spectra of N-benzyl-N-(furan-2-ylmethyl)acetamide show two sets of signals, indicating a slow interchange between the Z and E configurations of the amide moiety in solution.

In the case of this compound, one would expect to observe distinct sets of signals for the allyl and 2-methylphenyl groups corresponding to the two rotamers. The relative populations of these conformers can be determined from the integration of their respective NMR signals. Furthermore, by acquiring NMR spectra at different temperatures (variable temperature NMR), the rate of interconversion between the rotamers can be determined, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.

Spectroscopic Probes for Molecular Flexibility

Beyond the amide bond rotation, other sources of molecular flexibility exist within this compound, such as the rotation around the N-aryl and N-allyl bonds, as well as the flexibility of the allyl group itself.

Spectroscopic techniques can provide insights into this flexibility. For instance, the coupling constants observed in the ¹H NMR spectrum, particularly for the vinyl protons of the allyl group, can provide information about the preferred dihedral angles and thus the conformation of this part of the molecule.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to build a more complete picture of the conformational landscape. By calculating the energies of different possible conformers, it is possible to predict the most stable structures in solution and to correlate these with the experimentally observed NMR parameters. For related acetamides, such combined experimental and theoretical approaches have successfully elucidated the preferred solution-state conformations.

Molecular Geometry and Topological Descriptors

The precise three-dimensional arrangement of atoms and bonds in this compound dictates its macroscopic properties and interactions. While direct crystallographic data for this specific compound is not publicly available, a detailed understanding of its molecular geometry can be inferred from computational studies and experimental data of closely related analogs.

Detailed Research Findings

The core structure of this compound consists of a 2-methylphenyl group and an acetyl group attached to a central nitrogen atom, which also bears an allyl substituent. The spatial orientation of these groups is subject to steric hindrance and electronic effects, leading to a preferred conformation.

In the absence of direct experimental data for this compound, the crystal structure of the closely related compound, N-Methyl-N-(2-methylphenyl)acetamide, provides valuable insights. nih.gov In this analog, the nitrogen atom and the methyl group are nearly coplanar with the benzene (B151609) ring to which they are attached, with deviations of 0.131(1) Å and 0.038(1) Å, respectively, from the ring plane. nih.gov This suggests a significant degree of conjugation between the nitrogen lone pair and the aromatic system. The bond lengths and angles are within normal ranges for this class of compounds. nih.gov

Computational studies on similar N-allyl amides, such as N-allyl-N-ethylformamide, using Density Functional Theory (DFT) have shown that the allyl group can adopt various conformations relative to the amide plane. researchgate.net These calculations, combined with spectroscopic methods, help in identifying the most stable rotamers in different environments. researchgate.net For this compound, it is anticipated that the allyl group will orient itself to minimize steric clashes with both the 2-methyl group on the phenyl ring and the acetyl group.

Data Tables

The following tables present anticipated bond lengths and angles for this compound based on the crystallographic data of N-Methyl-N-(2-methylphenyl)acetamide and general values from computational models. It is important to note that these are predictive values and may differ from experimental measurements.

Interactive Table: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |

| C(O) | O | Double | ~1.23 |

| N | C(O) | Single | ~1.35 |

| N | C(phenyl) | Single | ~1.45 |

| N | C(allyl) | Single | ~1.47 |

| C(allyl) | C(allyl) | Double | ~1.33 |

| C(allyl) | C(allyl) | Single | ~1.50 |

| C(phenyl) | C(methyl) | Single | ~1.51 |

Interactive Table: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

| O | C(O) | N | ~121 |

| C(O) | N | C(phenyl) | ~118 |

| C(O) | N | C(allyl) | ~120 |

| C(phenyl) | N | C(allyl) | ~122 |

| N | C(allyl) | C(allyl) | ~112 |

| C(allyl) | C(allyl) | C(allyl) | ~121 |

Topological Descriptors

Topological descriptors are numerical values derived from the molecular graph of a compound that quantify its size, shape, branching, and connectivity. nih.govresearchgate.net These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of molecules. nih.govresearchgate.netresearchgate.netnih.gov

Common topological descriptors include:

Zagreb Indices (M1 and M2): The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices (non-hydrogen atoms), while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices. researchgate.netkashanu.ac.irresearchgate.netarxiv.org These indices are particularly useful for describing the extent of branching in a molecule. kashanu.ac.ir

The calculated values of these indices for this compound would require specialized software and have not been reported in the literature. However, their calculation would be crucial for developing predictive models of this compound's behavior in various chemical and biological systems.

Computational and Theoretical Investigations of N Allyl N 2 Methylphenyl Acetamide

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For N-Allyl-N-(2-methylphenyl)acetamide, methods like Density Functional Theory (DFT), often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to model its properties in a gaseous phase or in solution.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found.

Structural Parameters: The calculations would yield key bond lengths, bond angles, and dihedral (torsion) angles. For instance, in related molecules like N-Methyl-N-(2-methylphenyl)acetamide, the nitrogen atom and its attached methyl group are found to be nearly coplanar with the benzene (B151609) ring. researchgate.net A study of this compound would determine the precise orientation of the allyl and acetyl groups relative to the tolyl ring system.

Total Energy and Stability: The optimized structure corresponds to the lowest point on the potential energy surface, providing the molecule's total electronic energy and dipole moment. This data is foundational for all subsequent calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative. Actual values would require a specific DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.23 |

| N-C(acetyl) | ~1.37 | |

| N-C(allyl) | ~1.46 | |

| N-C(phenyl) | ~1.43 | |

| Bond Angles (°) | O=C-N | ~121.0 |

| C(acetyl)-N-C(phenyl) | ~118.0 | |

| C(allyl)-N-C(phenyl) | ~120.0 |

| Dihedral Angles (°) | C(phenyl)-N-C(acetyl)=O | ~45-60 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl ring and the nitrogen atom.

LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating where the molecule can act as an electrophile. The LUMO is often centered on the carbonyl group (C=O) of the acetamide (B32628) moiety.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For a related acetamide derivative, the calculated HOMO-LUMO gap was 5.0452 eV, indicating significant stability. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.0 |

| LUMO Energy | -0.5 to 0.5 |

| Energy Gap (ΔE) | ~5.0 to 6.0 |

Global and Local Chemical Reactivity Descriptors

Global Descriptors: These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Hardness measures resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness and lower reactivity. The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge.

Local Descriptors (Fukui Functions): These functions are used to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture than FMO analysis alone.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

Color Coding: The map uses a color spectrum to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack. In this compound, this would be the oxygen atom of the carbonyl group. Blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

Reactivity Prediction: The MEP map visually confirms the sites of electrophilic and nucleophilic reactivity, complementing FMO analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines the interactions between filled and vacant orbitals within the molecule, providing insight into bonding, charge transfer, and intramolecular stabilization.

Hyperconjugation: This analysis quantifies stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (or a lone pair) to an adjacent empty anti-bonding orbital. A key interaction in this molecule would be the delocalization of the nitrogen lone pair (n) into the anti-bonding π* orbital of the carbonyl group (C=O), which stabilizes the amide bond.

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is measured by the E(2) value. A higher E(2) value signifies a stronger interaction and greater stabilization. For example, in methylamine, the interaction between the nitrogen lone pair and a C-H anti-bond provides a stabilization energy of 8.13 kcal/mol.

Natural Atomic Charges: NBO analysis also provides a chemically intuitive picture of the charge distribution across the atoms of the molecule.

Conformational Landscape Exploration

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements or conformations. Exploring the conformational landscape is essential to identify the most stable conformers and understand the molecule's flexibility.

Potential Energy Scan: This is performed by systematically rotating key dihedral angles (e.g., around the N-C(phenyl) and N-C(acetyl) bonds) and calculating the energy at each step.

Identification of Minima: The resulting energy profile reveals the low-energy conformers (local minima) and the transition states (energy barriers) that separate them. The conformer with the absolute lowest energy is the global minimum and represents the most likely structure of the molecule. The relative energies of other stable conformers determine their population at a given temperature. This analysis is critical as the molecule's reactivity and biological activity can depend on its preferred conformation.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a fundamental computational tool used to explore the energy of a molecule as a function of its geometry. nih.gov By systematically varying specific structural parameters, such as bond lengths, bond angles, or dihedral angles, and optimizing the remaining geometry, a PES scan can map out the energetic landscape of a molecule. uni-muenchen.de This allows for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them. uni-muenchen.de

For a molecule like this compound, a relaxed PES scan can be performed by incrementally changing a key dihedral angle, for instance, the one defining the rotation around the N-C(allyl) bond, while allowing all other internal coordinates to relax. uni-muenchen.de This process, which can be automated in computational chemistry software, generates a series of points on the potential energy surface. The resulting energy profile provides valuable information about the rotational barriers and the relative stabilities of different conformations. uni-muenchen.de The localization of a transition state can be refined by performing scans with smaller step sizes around the energy maximum. uni-muenchen.de However, for a precise determination of the transition state structure, a gradient optimization algorithm is typically required. uni-muenchen.de

Prediction of Stable Conformational Isomers

The existence of multiple stable conformational isomers for amide-containing molecules is a well-established phenomenon, often arising from hindered rotation around the amide C-N bond. scielo.br In the case of this compound, computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometries and relative energies of these stable conformers. scielo.brscielo.org.co

For instance, studies on similar N-allyl acetamide derivatives have shown the presence of at least two stable conformers, often designated as α and β, which differ in the spatial orientation of the allyl group. scielo.org.co These conformers can exhibit distinct spectroscopic signatures, particularly in their NMR spectra. scielo.org.co The prediction of these isomers often involves performing geometry optimizations starting from various initial structures to ensure the global minimum on the potential energy surface is located. The use of a polarizable continuum model (PCM) in these calculations can account for the influence of a solvent, providing a more realistic prediction of the conformational equilibrium in solution. scielo.br The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Vibrational Spectroscopy Simulation and Assignment

Theoretical calculations can simulate the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry of each stable conformer, a theoretical spectrum can be generated. researchgate.net These calculations not only predict the positions of the vibrational bands but also their intensities, aiding in the assignment of experimental spectra. The vibrational modes, such as the characteristic C=O stretching of the amide group, C-N stretching, and various bending and torsional modes of the allyl and phenyl groups, can be visualized to understand the nature of the atomic motions involved in each vibration. researchgate.net

NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of NMR chemical shifts is a powerful application of computational chemistry for structural elucidation. scielo.br Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each predicted conformer of this compound. researchgate.net These calculated shifts can then be compared with experimental data. A good correlation between the calculated and experimental shifts provides strong evidence for the predicted conformational structures. scielo.brscielo.org.co Furthermore, computational analysis can help in understanding the factors that influence the chemical shifts, such as anisotropic effects from the carbonyl group or the phenyl ring, which can cause shielding or deshielding of nearby protons. scielo.org.co

Electronic Absorption (UV-Vis) Spectroscopy Prediction

Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, the positions and intensities of the absorption bands in the UV-Vis spectrum of this compound can be predicted. These calculations can help in assigning the observed electronic transitions, which typically involve π-π* and n-π* transitions associated with the phenyl ring and the amide chromophore. The analysis of the molecular orbitals involved in these transitions provides insight into the electronic structure of the molecule.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as intramolecular cyclizations or rearrangements, computational methods can be used to map out the entire reaction pathway. researchgate.net This involves locating the transition state structures that connect the reactants and products on the potential energy surface. By calculating the activation energies, a deeper understanding of the reaction kinetics and the factors that control the reaction's feasibility can be gained. For example, in related systems, computational studies have been used to investigate the mechanism of intramolecular cyclization of allyl sulfonamides. researchgate.net

Exploration of Chemical Applications Beyond Biological Systems

Role as Synthetic Intermediates in Organic Synthesis

N-arylacetamides are recognized as important intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. nih.gov The chemical reactivity of molecules in this class is often centered around the functional groups attached to the acetamide (B32628) nitrogen and the aromatic ring.

The N-Allyl-N-(2-methylphenyl)acetamide molecule possesses distinct reactive sites that allow it to serve as a foundational building block for more intricate molecular structures. The allyl group is particularly versatile, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key potential transformations include:

Heck Coupling: The allyl group's double bond can react with aryl or vinyl halides in the presence of a palladium catalyst to form more complex olefinic structures.

Metathesis: Olefin metathesis reactions can be employed to couple the allyl group with other alkenes, leading to the assembly of complex dienes or ring systems.

Allylic Substitution: The allylic position is susceptible to substitution reactions, allowing for the introduction of various nucleophiles. This is a powerful method for creating new stereocenters if conducted asymmetrically. nih.gov

Cyclization Reactions: The allyl group can participate in intramolecular cyclization reactions, reacting with the aromatic ring or other appended functional groups to construct heterocyclic systems, which are common motifs in medicinal chemistry.

The N-aryl acetamide framework itself is a crucial component. For instance, related N-aryl 2-chloroacetamides are known to be highly versatile synthetic precursors due to the easy replacement of the chlorine atom by various nucleophiles, which can be followed by intramolecular cyclization to create diverse heterocyclic systems like imidazoles, pyrroles, and thiophenes. researchgate.net While this compound lacks the chloro group, its core structure is amenable to similar synthetic strategies if further functionalized.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactive Site | Potential Outcome |

|---|---|---|

| Heck Coupling | Allyl C=C double bond | Elongated carbon chains, new C-C bonds |

| Olefin Metathesis | Allyl C=C double bond | Formation of new alkenes, ring-closing metathesis |

| Allylic Amination/Oxidation | Allylic C-H bonds | Introduction of nitrogen or oxygen functionalities |

| Hydroformylation | Allyl C=C double bond | Formation of an aldehyde for further modification |

Beyond being a simple building block, this compound can be envisioned as a precursor to more specialized chemical reagents. The synthesis of related acetamide derivatives often involves straightforward reactions, such as the chloroacetylation of an appropriate aryl amine. researchgate.net

A structurally similar compound, N-Allyl-2-(2-iodophenyl)acetamide, highlights this potential. sigmaaldrich.comsigmaaldrich.com The presence of an iodo group on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing this molecule to act as a precursor for biaryl compounds or other complex architectures. By analogy, functionalization of the tolyl ring of this compound could convert it into a similarly useful specialized reagent. The amide moiety itself can be hydrolyzed or reduced to yield secondary amines, which are themselves critical precursors for numerous chemical entities.

Development as Ligands or Organocatalysts

The field of catalysis often relies on organic molecules (ligands) that can coordinate to a metal center and steer the course of a reaction, or act as metal-free organocatalysts. The structure of this compound contains key elements that are desirable in the design of such catalytic molecules.

For a molecule to function as an effective ligand or organocatalyst, several design principles are considered:

Coordinating Atoms: The amide oxygen and nitrogen atoms possess lone pairs of electrons that could coordinate to a metal center, making the molecule a potential bidentate ligand.

Steric Hindrance: The ortho-methyl group on the phenyl ring provides significant steric bulk near the potential coordination site. This steric influence is crucial in many catalytic systems for controlling selectivity.

Chirality: While this compound is itself achiral, it can be readily converted into a chiral molecule. For example, asymmetric dihydroxylation of the allyl group would create a chiral diol. This introduction of chirality is the cornerstone of designing ligands for enantioselective catalysis. nih.gov

Electronic Properties: The electronic nature of the N-(2-methylphenyl)acetamide group can be tuned by adding substituents to the aromatic ring, thereby modifying the electron-donating or -withdrawing properties of the ligand to optimize catalytic activity.

Table 2: Structural Features and Their Relevance in Catalyst Design

| Structural Feature | Potential Role in Catalysis | Design Implication |

|---|---|---|

| Amide O and N atoms | Metal coordination sites (bidentate chelation) | Can form stable complexes with transition metals. |

| Ortho-methylphenyl group | Provides steric bulk and influences the catalytic pocket | Can control regio- and stereoselectivity. |

| Allyl Group | A prochiral handle for introducing chirality | Precursor to chiral ligands for asymmetric catalysis. |

Enantioselective catalysis, which produces one enantiomer of a chiral product preferentially, is of paramount importance in modern chemistry. nih.gov The development of this compound derivatives as chiral ligands for such processes is a plausible research direction.

A key area of application would be in palladium-catalyzed asymmetric allylic substitution reactions. nih.gov In these reactions, a chiral ligand bound to a palladium catalyst controls the stereochemical outcome of a nucleophilic attack on an allylic substrate. A chiral ligand derived from this compound could create a specific chiral environment around the metal center, enabling high enantioselectivity. The combination of steric bulk from the tolyl group and the defined stereochemistry of a modified allyl group could lead to highly effective ligands for forming C-C, C-N, or C-O bonds asymmetrically. nih.gov

Applications in Material Science

The incorporation of specific organic molecules into polymers can impart unique and desirable properties to the resulting materials. The allyl group in this compound makes it a candidate monomer for polymerization.

Addition polymerization of the allyl group could lead to a polymer with repeating N-(2-methylphenyl)acetamide side chains. The properties of this polymer would be heavily influenced by these side groups. The bulky and rigid aromatic groups would likely increase the polymer's glass transition temperature (Tg), leading to a more rigid and thermally stable material compared to simple polyolefins.

Furthermore, the amide functionality introduces polarity and the capacity for hydrogen bonding between polymer chains. This could enhance intermolecular forces, potentially leading to materials with increased strength and solvent resistance. The presence of aromatic rings could also be exploited to create materials with specific optical or electronic properties. Such polymers could find use as specialty coatings, films, or additives to modify the properties of other bulk polymers. The general field of creating new materials and processes from molecular building blocks is an active area of research, with a focus on sustainability and novel technological applications. mdpi.com

Design of Fluorescent Materials

Currently, there is no specific research data available in the public domain detailing the use of this compound in the design of fluorescent materials. The exploration of new fluorescent materials is a dynamic field of research, and compounds with aromatic and conjugated systems are often investigated for their luminescent properties. While related acetamide derivatives have been studied for their fluorescent characteristics, dedicated studies on this compound are yet to be reported.

Investigation of Nonlinear Optical (NLO) Properties

Investigations into the nonlinear optical (NLO) properties of this compound are not found in the available scientific literature. NLO materials are of significant interest for applications in photonics and optoelectronics. The potential for NLO activity in organic molecules often arises from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While the structure of this compound contains an aromatic ring, comprehensive studies to determine its hyperpolarizability and other NLO parameters have not been published.

Polymer Chemistry Applications

The allyl group in this compound makes it a potential monomer for polymerization reactions. The double bond of the allyl group can participate in addition polymerization, potentially leading to the formation of polymers with unique properties conferred by the N-(2-methylphenyl)acetamide side chains. However, there are no specific studies or data available that describe the polymerization of this compound or the characterization and application of the resulting polymers. Research on the polymerization of other allyl-containing monomers is extensive, but specific data for this compound is absent.

Analytical and Spectroscopic Techniques for Research Characterization

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of synthesized organic compounds like N-Allyl-N-(2-methylphenyl)acetamide. These methods are crucial for isolating the target compound from reaction mixtures and verifying its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, GC would be used to assess its purity and potentially to monitor the progress of its synthesis. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. While specific retention times are not documented, a standard non-polar or medium-polarity capillary column would likely be used. The volatility of the compound makes it amenable to GC analysis, likely with mass spectrometry (GC-MS) for definitive identification of the eluted peaks based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reverse-phase HPLC method would be the most probable approach for purity assessment.

Table 1: Representative HPLC Conditions for Related Acetamide (B32628) Compounds

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (typically around 254 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

This method separates compounds based on their hydrophobicity. The N-allyl and 2-methylphenyl groups would contribute to the compound's retention on a C18 column. The purity would be determined by the percentage of the total peak area that corresponds to the main compound peak.

Column Chromatography for Purification

Following synthesis, column chromatography is the standard method for the purification of this compound on a preparative scale. This technique separates the compound from byproducts and unreacted starting materials based on differential adsorption to a solid stationary phase.

Table 2: Typical Column Chromatography Parameters for Acetamide Purification

| Parameter | Details |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio would be optimized to achieve good separation. |

| Fraction Collection | Fractions are collected and analyzed (typically by TLC) to identify those containing the pure product. |

The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally more polar impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction in real-time. A small amount of the reaction mixture is spotted on a TLC plate (silica gel on glass or aluminum), which is then developed in a suitable solvent system.

For the synthesis of this compound, TLC would be used to observe the consumption of the starting materials (N-allyl-2-methylaniline and an acetylating agent) and the formation of the product. The product, being an amide, would likely have a different polarity and thus a different retention factor (Rf) compared to the starting amine. This allows for a quick and effective way to determine when the reaction is complete. The spots are typically visualized under UV light.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be identified.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Amide I band) | 1670 - 1630 | Stretching |

| C-N (Amide) | 1400 - 1200 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C=C (Allyl) | 1650 - 1630 | Stretching |

| =C-H (Aromatic) | 3100 - 3000 | Stretching |

| =C-H (Allyl) | 3100 - 3000 | Stretching |

| C-H (Aliphatic/Aromatic) | 3000 - 2850 | Stretching |

The presence of a strong absorption band around 1650 cm⁻¹ would be a clear indicator of the amide carbonyl group. The spectrum would also show characteristic peaks for the aromatic ring and the allyl group, confirming the structure of the synthesized molecule. The analysis of FT-IR spectra of related compounds, such as 2-chloro-N-p-tolylacetamide, confirms the characteristic absorption of the amide C=O group in this region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound" in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's atomic arrangement and conformational dynamics can be established. While specific data for the title compound is limited, data from the closely related compound N-methyl-N-(o-tolyl)acetamide provides a strong basis for predicting its spectral features. rsc.org

The ¹H NMR spectrum of "this compound" is predicted to show a distinct set of signals corresponding to the different proton environments in the molecule. Based on the analysis of the analogous N-methyl-N-(o-tolyl)acetamide, which shows signals for the aromatic protons between δ 7.11 and 7.31 ppm, the tolyl methyl protons at δ 2.24 ppm, the N-methyl protons at δ 3.19 ppm, and the acetyl methyl protons at δ 1.78 ppm, we can extrapolate the expected shifts for our target compound. rsc.org

The key differentiating feature will be the signals from the N-allyl group. These are expected to appear as a complex multiplet system due to spin-spin coupling. The protons on the terminal double bond (the =CH₂ group) will likely be diastereotopic and show distinct chemical shifts, coupling to the adjacent CH proton. This CH proton, in turn, will be split by the terminal CH₂ protons and the CH₂ group attached to the nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.1-7.4 | m | - |

| Allyl-H (CH=) | 5.7-5.9 | m | - |

| Allyl-H (=CH₂) | 5.1-5.3 | m | - |

| Allyl-H (N-CH₂) | 4.0-4.2 | d | ~5 |

| Tolyl-CH₃ | ~2.2 | s | - |

Note: This is a predicted spectrum based on known values for similar structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. For the analogous N-methyl-N-(o-tolyl)acetamide, the carbonyl carbon appears at δ 170.89 ppm, the aromatic carbons resonate in the range of δ 127.59-143.16 ppm, the N-methyl carbon is at δ 35.95 ppm, the acetyl methyl carbon is at δ 22.02 ppm, and the tolyl methyl carbon is at δ 17.39 ppm. rsc.org

For "this compound," the carbons of the allyl group will be a key diagnostic feature. The sp² hybridized carbons of the double bond are expected to resonate in the downfield region of the aliphatic range, typically between δ 115 and 135 ppm, while the sp³ hybridized carbon attached to the nitrogen will appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~171 |

| Aromatic C-N | ~143 |

| Aromatic C-CH₃ | ~135 |

| Aromatic C-H | 127-132 |

| Allyl C= | ~133 |

| Allyl =C | ~117 |

| Allyl N-C | ~52 |

| Acetyl C | ~22 |

Note: This is a predicted spectrum based on known values for similar structures. Actual values may vary.

To definitively assign all proton and carbon signals and to confirm the connectivity within "this compound," advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For the title compound, COSY would show correlations between the protons of the allyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, aiding in their specific assignment. science.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to unambiguously assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the tolyl methyl group would show a correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.edu HMBC is crucial for piecing together the molecular fragments. For instance, a correlation between the acetyl methyl protons and the carbonyl carbon would confirm the acetamide moiety. Correlations between the allyl protons and the aromatic carbons would establish the connection of the allyl group to the nitrogen and its proximity to the phenyl ring. science.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks.

For "this compound," the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the acyl group, the allyl group, and potentially rearrangements. The closely related N-methyl-N-(o-tolyl)acetamide shows a molecular ion peak at m/z = 163. rsc.org Given the addition of an allyl group (C₃H₅) in place of a methyl group (CH₃), the molecular weight of "this compound" (C₁₂H₁₅NO) is 189.25 g/mol . Therefore, the molecular ion peak is expected at m/z = 189.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Fragment | Formula |

|---|---|---|

| 189 | [M]⁺ | [C₁₂H₁₅NO]⁺ |

| 148 | [M - C₃H₅]⁺ | [C₉H₁₀NO]⁺ |

| 146 | [M - CH₃CO]⁺ | [C₁₀H₁₂N]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would depend on the stability of the respective ions.

High-Resolution Mass Spectrometry (HRMS)

The application of HRMS in the characterization of this compound involves the ionization of the molecule and the subsequent measurement of its mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of the exact molecular formula. The compound, with a chemical formula of C12H15NO, has a theoretical exact mass that can be calculated by summing the exact masses of its constituent atoms (carbon, hydrogen, nitrogen, and oxygen).

When subjected to HRMS analysis, typically using techniques such as electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]+. The experimentally measured m/z value for this ion is then compared to the theoretical value. A minimal mass error, usually in the range of parts per million (ppm), provides strong evidence for the correct elemental composition.

Detailed research findings from HRMS analysis are pivotal. For instance, the detection of the protonated molecular ion [M+H]+ at a specific m/z confirms the molecular weight of the parent compound. The high resolution of the instrument allows for the clear distinction of this ion from others with the same nominal mass but different elemental compositions. This capability is crucial for ensuring the purity and confirming the identity of this compound during its synthesis and purification.

The data obtained from HRMS is typically presented in a format that includes the calculated exact mass for the proposed molecular formula and the experimentally found mass, along with the difference between these two values (mass error).

| Ion | Formula | Calculated m/z | Found m/z | Mass Error (ppm) |

| [M+H]+ | C12H16NO+ | 190.1226 | Data not available | Data not available |

No specific experimental HRMS data for this compound was found in the public domain at the time of this writing. The table reflects the theoretical values and indicates the absence of published experimental findings.

Q & A

Q. What are the standard synthetic routes for preparing N-Allyl-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or acylation reactions. A common method involves reacting N-(2-methylphenyl)amine with allyl bromide to form the allylated intermediate, followed by acetylation using acetic anhydride under reflux conditions . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acetylating agent), maintaining anhydrous conditions, and refluxing in aprotic solvents (e.g., dichloromethane) for 4–6 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures high yields (>75%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- 1H NMR : Key signals include:

- δ 2.1–2.3 ppm (singlet, acetamide CH₃),

- δ 5.1–5.3 ppm (multiplet, allyl CH₂=CH–),

- δ 6.8–7.3 ppm (aromatic protons from 2-methylphenyl).

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for heterocyclic systems (e.g., thiadiazoles, piperazinediones) via cyclization reactions. For example, treatment with Lawesson’s reagent yields sulfur-containing heterocycles, while oxidation with m-CPBA generates epoxide intermediates . Its allyl group enables participation in Heck or Suzuki cross-coupling reactions to build complex scaffolds .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For instance, torsion angles (e.g., O1–N1–C3–C2) quantify planarity deviations in nitro or acetyl groups, while hydrogen-bonding interactions (e.g., C–H⋯O) define supramolecular packing . Validation using tools like PLATON or OLEX2 ensures geometric accuracy. Example: A centrosymmetric dimer via C9–H9B⋯O3 interactions was resolved in a related acetamide derivative .

Q. What computational methods are effective for predicting the biological activity of this compound analogs?

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity (e.g., against S. aureus).

- Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina. For example, the 2-methylphenyl group shows hydrophobic interactions with enzyme active sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. How can conflicting data on reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

- GC-MS/HPLC : Identify byproducts (e.g., oxidized allyl groups) and quantify using internal standards .

- Isotopic Labeling : Track reaction pathways (e.g., ¹³C-labeled acetic anhydride to confirm acetylation sites).

- Kinetic Studies : Monitor intermediate formation via in-situ IR or NMR to adjust reaction time/temperature .

Q. What strategies mitigate rotameric complexity in NMR analysis of this compound derivatives?

- Variable-Temperature NMR : Elevate temperature (e.g., 50°C) to average rotamers and simplify splitting patterns.

- COSY/NOESY : Correlate coupling between allyl protons and aromatic groups to assign conformers .

- DFT Calculations : Predict dominant rotamers using Gaussian09 (B3LYP/6-31G* basis set) .

Methodological Challenges

Q. How do steric effects from the 2-methylphenyl group influence reactivity in cross-coupling reactions?

The ortho-methyl group hinders aryl ring rotation, reducing accessibility for catalytic metal insertion (e.g., Pd in Suzuki reactions). Mitigation strategies:

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Increase reaction temperature (80–100°C) and prolong time (24–48 hrs) .

Q. What analytical workflows validate purity and stability of this compound under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.